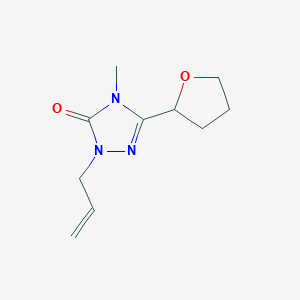
4-methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general synthetic pathway can be outlined:
- Preparation of the Triazole Ring : The initial step involves the formation of the triazole ring through condensation reactions involving hydrazine derivatives and carbonyl compounds.
- Substitution Reactions : Subsequent steps may include alkylation or acylation to introduce the oxolane and propene groups.
- Purification : The crude product is purified using recrystallization or chromatographic techniques.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Microorganism Tested | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | Escherichia coli | 12 mm |
| 4-Methyl... | Enterobacter aerogenes | 14 mm |
These findings suggest that the compound may inhibit bacterial growth effectively against various strains.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of triazole derivatives. For example:
- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that derivatives of this compound induce apoptosis significantly compared to control groups.
- Mechanism of Action : The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing various triazole derivatives and evaluating their antimicrobial activity against clinical isolates. The results indicated that certain modifications in the triazole structure enhanced activity against resistant strains of bacteria.
Case Study 2: Anticancer Activity
In another investigation, a series of triazole compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. The most active compound exhibited an IC50 value of 10 μM against MDA-MB-231 cells, indicating potent anticancer effects.
Propiedades
IUPAC Name |
4-methyl-5-(oxolan-2-yl)-2-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-6-13-10(14)12(2)9(11-13)8-5-4-7-15-8/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSQEUVRRTVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC=C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













